molecular formula C19H12FN3O3 B11055020 (1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B11055020
M. Wt: 349.3 g/mol
InChI Key: ZTAQLCBSHWCLNX-GIDUJCDVSA-N
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Description

1-{(E)-1-[2-(3-FLUOROPHENYL)-5-PYRIMIDINYL]METHYLIDENE}-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a fluorophenyl group, a pyrimidinyl group, and a furo[3,4-c]pyridine structure, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-1-[2-(3-FLUOROPHENYL)-5-PYRIMIDINYL]METHYLIDENE}-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the fluorophenyl and pyrimidinyl derivatives, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and bases.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{(E)-1-[2-(3-FLUOROPHENYL)-5-PYRIMIDINYL]METHYLIDENE}-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl and pyrimidinyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state compounds, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{(E)-1-[2-(3-FLUOROPHENYL)-5-PYRIMIDINYL]METHYLIDENE}-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{(E)-1-[2-(3-CHLOROPHENYL)-5-PYRIMIDINYL]METHYLIDENE}-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE
  • 1-{(E)-1-[2-(3-BROMOPHENYL)-5-PYRIMIDINYL]METHYLIDENE}-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE

Uniqueness

The presence of the fluorophenyl group in 1-{(E)-1-[2-(3-FLUOROPHENYL)-5-PYRIMIDINYL]METHYLIDENE}-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro- and bromo- analogs.

Properties

Molecular Formula

C19H12FN3O3

Molecular Weight

349.3 g/mol

IUPAC Name

(1E)-1-[[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C19H12FN3O3/c1-10-5-14-15(26-19(25)16(14)18(24)23-10)6-11-8-21-17(22-9-11)12-3-2-4-13(20)7-12/h2-9H,1H3,(H,23,24)/b15-6+

InChI Key

ZTAQLCBSHWCLNX-GIDUJCDVSA-N

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CN=C(N=C3)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CN=C(N=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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